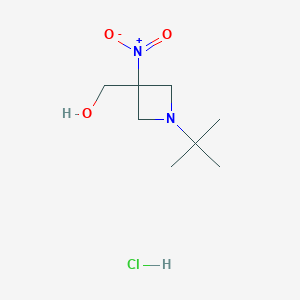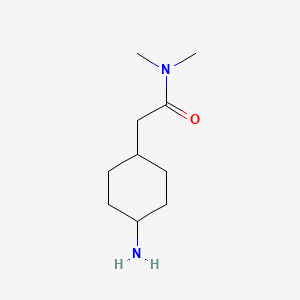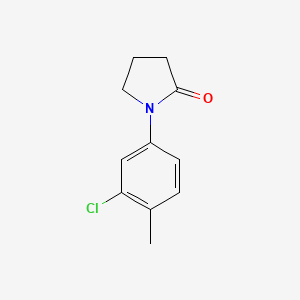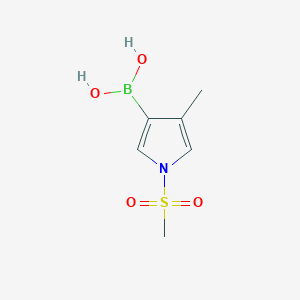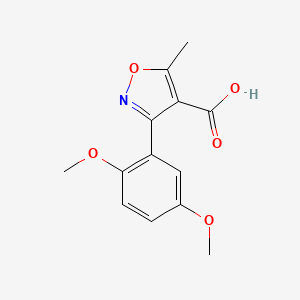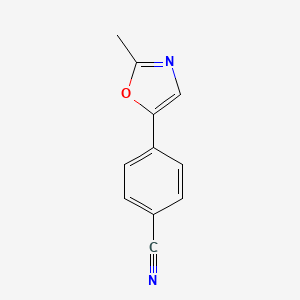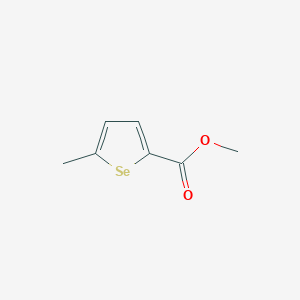
5-Bromo-4-(2-chloro-4-methylphenyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD33022653 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound has garnered attention due to its potential uses in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide insights into its significance and potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022653 involves specific reaction conditions and reagents. One common method includes the use of a magnetic manganese nanocatalyst, which is immobilized on the surface of magnetic iron oxide nanoparticles modified with catechol and piperazine/phenanthroline ligand . This catalyst facilitates the formation of propargyl amines through three-component coupling reactions involving aromatic aldehydes or ketones, alkynes, and amines .
Industrial Production Methods: Industrial production of MFCD33022653 may involve scalable methods such as hydrothermal carbonization, which offers advantages like lower reaction temperatures, shorter reaction times, higher carbonization yields, and reduced production of waste gases and liquids . These methods ensure efficient and environmentally friendly production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: MFCD33022653 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD33022653 include oxidizing agents, reducing agents, and various catalysts. For example, the oxidation of graphite to graphite oxide involves voltage oscillations in the presence of sulfuric acid solution . This reaction reveals intermediate structures that appear and disappear over time, showcasing a new type of oscillating reaction .
Major Products Formed: The major products formed from the reactions of MFCD33022653 depend on the specific reaction conditions and reagents used. For instance, the oxidation of graphite results in the formation of graphite oxide, a material consisting of layers of graphene oxide .
Aplicaciones Científicas De Investigación
MFCD33022653 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including the synthesis of propargyl amines . In biology, it may be utilized for studying molecular interactions and pathways. In medicine, the compound’s unique properties can be explored for potential therapeutic applications. Additionally, in industry, MFCD33022653 can be used in the production of advanced materials and chemicals .
Mecanismo De Acción
The mechanism of action of MFCD33022653 involves its interaction with specific molecular targets and pathways. For example, in the synthesis of propargyl amines, the magnetic manganese nanocatalyst facilitates the formation of carbon-nitrogen bonds through coupling reactions . This process involves the activation of aromatic aldehydes or ketones, alkynes, and amines, leading to the formation of the desired products.
Comparación Con Compuestos Similares
MFCD33022653 can be compared with other similar compounds based on its structure and properties. Some similar compounds include other manganese-based catalysts and iron oxide nanoparticles. The uniqueness of MFCD33022653 lies in its specific catalytic activity and the ability to facilitate efficient and environmentally friendly reactions .
List of Similar Compounds:- Manganese-based catalysts
- Iron oxide nanoparticles
- Graphene oxide
Propiedades
Fórmula molecular |
C11H8BrClN2O |
|---|---|
Peso molecular |
299.55 g/mol |
Nombre IUPAC |
5-bromo-4-(2-chloro-4-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrClN2O/c1-6-2-3-7(8(13)4-6)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
Clave InChI |
JLAUKHVVUCAHGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=C(NC(=N2)C=O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Methyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13690646.png)
